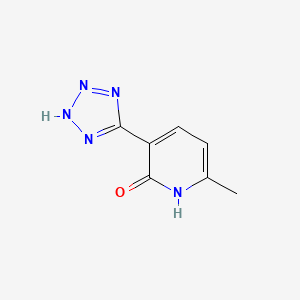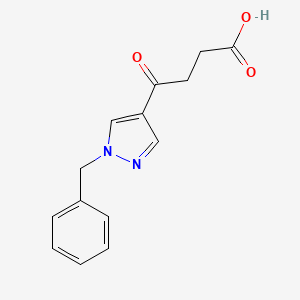
6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one
描述
6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one, also known as MTHP or MTHPD, is an organic compound belonging to the class of pyridines. It has been studied extensively due to its potential applications in various scientific fields, particularly in the fields of drug design and medicinal chemistry. MTHP is of particular interest due to its unique structure, which consists of a pyridine ring attached to a tetrazole ring. This structure makes MTHP an attractive candidate for a wide range of applications, from drug design to medicinal chemistry.
作用机制
The exact mechanism of action of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one is not yet fully understood. However, it is believed that the unique structure of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one allows it to interact with a variety of biological targets, such as enzymes, receptors, and transporters. This interaction is thought to be responsible for the observed biological activity of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one.
Biochemical and Physiological Effects
6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-cancer, and antibiotic properties. Furthermore, 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one has been shown to have an effect on the regulation of cell growth and differentiation.
实验室实验的优点和局限性
The use of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it a cost-effective option for researchers. Second, its unique structure allows it to interact with a variety of biological targets, making it a useful tool for drug discovery and medicinal chemistry. However, there are some limitations to using 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one in laboratory experiments. For example, its structure makes it difficult to purify, and its reactivity can lead to unwanted side reactions.
未来方向
Given the potential applications of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one, there are a number of future directions that could be explored. For example, further research could be conducted to explore the full range of biological activities of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one, as well as its potential for drug design and medicinal chemistry. Additionally, further research could be conducted to explore the use of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one as a starting material for the synthesis of other bioactive molecules. Finally, further research could be conducted to improve the synthesis and purification of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one, as well as to develop methods to reduce its reactivity.
合成方法
6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one can be synthesized using a variety of methods. The most common method involves the reaction of a pyridine compound with a tetrazole compound in the presence of an acid catalyst. This reaction produces an intermediate product, which is then converted to the desired 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one product. Other methods, such as the use of a Grignard reagent, have also been reported.
科学研究应用
6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one has been studied extensively due to its potential applications in various scientific fields. In particular, 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one has been used as a starting material in the synthesis of a variety of bioactive molecules, such as antibiotics, anti-cancer agents, and anti-inflammatory agents. Furthermore, 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one has been used as a building block in the synthesis of novel compounds for drug design and medicinal chemistry.
属性
IUPAC Name |
6-methyl-3-(2H-tetrazol-5-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-4-2-3-5(7(13)8-4)6-9-11-12-10-6/h2-3H,1H3,(H,8,13)(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQMDDMOGRSRTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249979 | |
| Record name | 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one | |
CAS RN |
13600-29-8 | |
| Record name | 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13600-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one](/img/structure/B6597107.png)


![2-chloro-N-[2-(2-chloro-N-methylacetamido)ethyl]-N-methylacetamide](/img/structure/B6597115.png)

![6-fluoro-9H-pyrido[3,4-b]indole](/img/structure/B6597125.png)




